molecular formula C15H24O5 B046577 alpha-Dihydroartemisinin CAS No. 123930-80-3

alpha-Dihydroartemisinin

Cat. No. B046577
M. Wt: 284.35 g/mol
InChI Key: BJDCWCLMFKKGEE-KDTBHNEXSA-N
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Description

Alpha-Dihydroartemisinin (DHA) is a derivative of artemisinin, which is globally recognized for its efficacy and safety in the clinical treatment of malaria . It has been found that DHA inhibits malignant tumor growth and regulates immune system function in addition to anti-malaria .


Synthesis Analysis

Artemisinin and its derivatives have been reported to exhibit potent efficacy as anticancer and antimalarial agents . Hybrid compounds containing artemisinin scaffolds and their derivatives with promising therapeutic effects for the treatment of cancer and malaria have been synthesized .


Molecular Structure Analysis

The molecular formula of alpha-Dihydroartemisinin is C15H24O5 . The molecular weight is 284.35 g/mol .


Chemical Reactions Analysis

In parasites and tumors, DHA causes severe oxidative stress by inducing excessive reactive oxygen species production . DHA also kills tumor cells by inducing programmed cell death, blocking cell cycle and enhancing anti-tumor immunity .


Physical And Chemical Properties Analysis

Alpha-Dihydroartemisinin acts like an amorphous powder with a melting point of 164°C . It is neutral at physiological pH and has moderate lipophilicity with four values of water solubility (8.4; 50; 62; 168 mg/L) and two values of octanol-water partition coefficient (Log P) of 2.35 and 2.9 .

Scientific Research Applications

  • Anti-inflammatory and Antimalarial Properties : DHA effectively inhibits the macrophage release of inflammatory factors like TNF-alpha, IL-6, and NO. It's about 93% protein-bound in patients with malaria, with a preferential existence of the alpha-DHA anomer. This binding characteristic may aid in understanding its action and toxicity and in the synthesis of new antimalarials. Moreover, new oral artemisinin derivatives, including alpha-isomers of DHA, show high efficacy against multidrug-resistant malaria in mice (Yu et al., 2012); (Batty et al., 2004); (Singh et al., 2006).

  • Enhanced Antimalarial Derivatives : New DHA alpha-alkylbenzylic ethers show higher antimalarial efficacy and longer plasma half-life than existing artemisinin derivatives, some with 10- to 40-fold better inhibitory activity (Lin & Miller, 1995).

  • Cancer Therapy : DHA enhances the radiosensitivity of human glioma cells by triggering the production of reactive oxygen species and inhibiting glutathione-S-transferase activity. It also reduces oxidative stress and collagen synthesis, potentially attenuating lung injury and fibrosis in bleomycin-induced pulmonary fibrosis. Furthermore, DHA induces autophagic cell death in human tongue squamous cell carcinoma through DNA double-strand break-mediated oxidative stress and effectively inhibits PDGFR-positive ovarian cancer growth and metastasis by targeting the protein. It also exhibits anticancer activity by depleting cellular iron through regulating cell-surface transferrin receptor-1 in a non-classical endocytic pathway, independent of oxidative damage, and may increase colon cancer cell apoptosis by targeting JAK2/STAT3 signaling (Kim et al., 2006); (Yang et al., 2018); (Shi et al., 2017); (Li et al., 2017); (Ba et al., 2012); (Wang & Zhong, 2017).

  • Other Therapeutic Applications : DHA shows potential as an anticancer drug through various mechanisms, including inhibition of proliferation, inducing apoptosis, inhibiting tumor metastasis, and angiogenesis, and promoting immune function. It also suppresses osteoporosis by inhibiting RANKL-induced osteoclast formation and function, making it a potential treatment option for osteolytic bone disease. The novel nanodrug DHA-GO-Tf, combining DHA and transferrin, shows potential for targeted cancer therapy with minimal side-effects, and DHA also inhibits angiogenesis through inducing cellular apoptosis and inhibiting VEGF receptor expression (Dai et al., 2021); (Chen et al., 2003); (Zhou et al., 2016); (Liu et al., 2015); (Chen et al., 2004).

  • Analytical and Pharmacological Enhancements : An effective analytical approach to determine artemisinin, DHA, and diketoaldehyde improves the International Pharmacopoeia monograph on DHA. PEG-DHA conjugates improve the solubility and efficacy of DHA, enhancing their potential for clinical application in non-small-cell lung cancer treatment. Additionally, intermittent monthly doses of DHA-piperaquine effectively prevent malaria, parasitemia, and anemia in Ugandan schoolchildren. DHA-G is the major urinary product of DHA glucuronidation in patients with malaria, and its tetrahydrofuran isomer is a product of nonenzymic reactions in urine (Cabri et al., 2008); (Dai et al., 2014); (Nankabirwa et al., 2014); (Ilett et al., 2002).

properties

IUPAC Name

(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDCWCLMFKKGEE-KDTBHNEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045962
Record name alpha-Dihydroartemisinin
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Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Dihydroartemisinin

CAS RN

81496-81-3, 71939-50-9
Record name α-Dihydroartemisinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81496-81-3
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Record name Artenimol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Dihydroartemisinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR)
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Record name 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-DIHYDROARTEMISININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0UIV26ABX
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
S Ali, N Jafery, K Farhat, A Waheed - Pakistan journal of …, 2017 - researchgate.net
… Sabarinath et al (2003) developed a method with good linearity and analysis of alpha-,beta-arteether (alpha,beta-AE) and its metabolite alpha-dihydroartemisinin (DHA) in monkey …
Number of citations: 3 www.researchgate.net
Q Li, LH Xie, A Haeberle, J Zhang… - American Journal of …, 2006 - researchgate.net
The present study reports the tissue distribution, pharmacokinetics, mass balance, and elimination of [14C] artesunate (AS) following single intravenous administration in rats. Protein …
Number of citations: 57 www.researchgate.net
B Pedrique, N Strub-Wourgaft, C Some… - The Lancet Global …, 2013 - thelancet.com
… Piperaquine tetraphosphate plus alpha dihydroartemisinin Tablet NCE 2011 EMEA (Europe) Sigma-Tau Industrie Farmaceutiche Riunite SpA …
Number of citations: 354 www.thelancet.com
K Ramu - 1995 - elibrary.ru
In the recent years 85% of chloroquine-resistant malaria is caused by Plasmodium falciparum. $\beta $-Arteether 21, the ethylether derivative of" Artemisinin", active principle of the …
Number of citations: 0 elibrary.ru
LIU Yue, LI Yi, Y Yuan-Yuan, G Zhao-Peng… - Chinese Journal of …, 2023 - Elsevier
Bryophyllum pinnatum (L. f.) Oken is a kind of herbaceous plant of Crassulaceae, although studies have shown that Bryophyllum pinnatum can treat gastritis, the main active …
Number of citations: 1 www.sciencedirect.com
S Muazzam, J Harvey, T Deviese… - Planta Medica …, 2018 - thieme-connect.com
Martynia annua is an indigenous plant found endemic in the Indian subcontinent where it is commonly used for self-treatment of a variety of ailments and diseases. Previous studies …
Number of citations: 4 www.thieme-connect.com
FM Kurth - 2009 - bibliographie.uni-tuebingen.de
… undergoes glucuronidation in liver microsomes, primarily mediated by uridine-glucuronyltransferases 1A9 and 2B7 and is mainly excreted via the urine as alpha-dihydroartemisinin-ß-…
Number of citations: 2 bibliographie.uni-tuebingen.de
H Xiao, J Yong, Y Xie, H Zhou - Frontiers in Nutrition, 2023 - frontiersin.org
… Meanwhile, three terpenoids significantly altered the up-regulation of alpha-dihydroartemisinin, an artemisinin that treats malaria. Terpene volatiles has been previously identified as the …
Number of citations: 2 www.frontiersin.org
M Bahadori-Moghaddam, S Kargar, M Kanani… - animal, 2023 - Elsevier
Transition milk (TRM) is a rich source of bioactive components that promotes intestinal development and growth, and reduces the susceptibility to diarrhoea in calves. The objective of …
Number of citations: 3 www.sciencedirect.com
P Martinez de Salazar - 2017 - tobias-lib.ub.uni-tuebingen.de
… Dihydroartemisinin undergoes glucuronidation in liver microsomes, and is mainly excreted via the urine as alpha-dihydroartemisinin-ßglucuronide [34] . …
Number of citations: 5 tobias-lib.ub.uni-tuebingen.de

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